3-Methyl-L-histidine 3-Methyl-L-histidine N(pros)-methyl-L-histidine is a L-histidine derivative that is L-histidine substituted by a methyl group at position 3 on the imidazole ring. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a L-histidine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(pros)-methyl-L-histidine zwitterion.
3-Methyl-L-histidine is a natural product found in Apis cerana, Trypanosoma brucei, and Caenorhabditis elegans with data available.
3-Methylhistidine is a post-translationally modified amino acid found in actin and myosin and a derivative of histidine that has a methyl group bound to the nitrogen at position 3. Urinary levels of 3-methylhistidine are proportional to protein turnover and can be an indicator for myofibrillar protein degradation or a high protein diet.
Brand Name: Vulcanchem
CAS No.: 368-16-1
VCID: VC21537840
InChI: InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
SMILES: CN1C=NC=C1CC(C(=O)O)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

3-Methyl-L-histidine

CAS No.: 368-16-1

Cat. No.: VC21537840

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-L-histidine - 368-16-1

CAS No. 368-16-1
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Standard InChI Key JDHILDINMRGULE-LURJTMIESA-N
Isomeric SMILES CN1C=NC=C1C[C@@H](C(=O)O)N
SMILES CN1C=NC=C1CC(C(=O)O)N
Canonical SMILES CN1C=NC=C1CC(C(=O)O)N

Chemical Identity and Properties

3-Methyl-L-histidine is characterized by specific chemical and physical properties that distinguish it from other histidine derivatives. It is formed through the posttranslational methylation of histidine residues in specific proteins.

Chemical Structure and Identification

3-Methyl-L-histidine features an imidazole ring with a methyl group attached to the nitrogen at position 3, differentiating it from its isomer, 1-methylhistidine. This structural distinction is critical as these isomers have different biological origins and implications .

PropertyValue
Chemical FormulaC7H11N3O2
Molecular Weight169.18 g/mol
CAS Registry Number368-16-1
IUPAC Name(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Alternative Namesπ-methyl-L-histidine, N3-Methyl-L-histidine, tau-methyl-L-histidine

Physical Properties

The compound exists as a white to off-white crystalline solid or powder with specific physical characteristics that facilitate its identification and purification .

Physical PropertyCharacteristic
AppearanceWhite to off-white powder/crystalline solid
Specific Rotation+13 to +17 degrees (D/20°C)(c=2,dil.HCl)
SolubilityHygroscopic (tends to absorb moisture from air)
Purity Standard80.5-84.4% (as reference material)

Biochemical Origin and Formation

3-Methyl-L-histidine is primarily formed through posttranslational modification of proteins in the human body, with specific mechanisms governing its production.

Posttranslational Modification

The compound originates from the methylation of histidine residues found in specific proteins, particularly the contractile proteins actin and myosin . This methylation occurs after protein synthesis, representing a true posttranslational modification. Recent research has identified methyltransferases that catalyze histidine methylation, including METTL9, which has been shown to mediate the formation of the related 1-methylhistidine in mouse and human proteomes .

Protein Sources

The primary source of 3-Methyl-L-histidine is myofibrillar proteins, specifically actin and myosin, found abundantly in skeletal muscle . Approximately 75% of 3-Methyl-L-histidine in the body originates from skeletal muscle, with the remainder derived from other tissues, particularly skin and intestinal proteins .

Metabolic Significance

The metabolic fate of 3-Methyl-L-histidine makes it uniquely valuable as a biomarker for specific physiological processes.

Protein Catabolism Marker

A critical characteristic of 3-Methyl-L-histidine is that once released during protein catabolism, it cannot be reutilized for protein synthesis . This unique metabolic fate makes it an excellent marker for protein breakdown, particularly of muscle proteins. When myofibrillar proteins undergo degradation, 3-Methyl-L-histidine is released into the bloodstream and subsequently excreted in urine, providing a reliable index of muscle protein breakdown .

Factors Affecting 3-Methyl-L-histidine Levels

Various physiological and dietary factors influence the concentration of 3-Methyl-L-histidine in biological fluids:

FactorEffect on LevelsMechanism
Muscle protein breakdownIncreaseEnhanced release from degrading myofibrillar proteins
Meat consumptionIncreaseDietary intake of 3-Methyl-L-histidine from animal tissues
Fasting statesIncreaseAccelerated muscle protein catabolism
Strenuous exerciseIncreaseElevated muscle turnover and damage
Deficiencies in folic acid and B-12IncreaseAltered protein metabolism
Muscle wasting conditionsVariableInitially elevated due to rapid breakdown
Low protein intakeDecreaseReduced muscle mass and protein turnover

Clinical and Research Applications

The unique properties of 3-Methyl-L-histidine have led to its application in various research and clinical contexts.

Biomarker for Muscle Metabolism

As a reliable indicator of muscle protein breakdown, 3-Methyl-L-histidine is frequently employed in research studying protein turnover and muscle metabolism . It has proven particularly valuable in investigating conditions affecting muscle integrity and in nutritional studies focusing on protein metabolism.

Cardiovascular Risk Assessment

Recent research has suggested potential value for 3-Methyl-L-histidine levels as predictors of cardiovascular events and mortality . Paradoxically, low serum 3-Methyl-L-histidine levels in hemodialysis patients have been linked to an increased risk of cardiovascular events and mortality, indicating complex relationships between muscle metabolism markers and cardiovascular health that warrant further investigation .

Pharmacological Research

3-Methyl-L-histidine has been studied as a potential compound for treatments in combination with pharmacological PPARα agonists to stimulate protein breakdown pathways in skeletal muscle of rodents . This research direction may lead to therapeutic applications for conditions involving dysregulated muscle metabolism.

Dietary Considerations and Biomarker Utility

The presence of 3-Methyl-L-histidine in food sources has important implications for its use as a biomarker.

Meat Consumption Marker

Due to its presence in animal tissues, 3-Methyl-L-histidine has been proposed as a biomarker for meat intake in nutritional studies . This application helps researchers more objectively assess dietary patterns and compliance with dietary interventions.

Dietary Influence on Measurements

Meat consumption significantly affects 3-Methyl-L-histidine levels in biological fluids . In research settings examining endogenous muscle protein breakdown, subjects are typically placed on meat-free diets before sample collection to eliminate the confounding effect of dietary 3-Methyl-L-histidine.

Analytical Considerations

The accurate measurement of 3-Methyl-L-histidine presents several challenges that must be addressed for reliable results.

Isomer Distinction

A critical consideration in 3-Methyl-L-histidine analysis is distinguishing between it and its isomer, 1-methylhistidine . These compounds have identical molecular weights but different structures and biological origins. There has been considerable confusion in the literature regarding the numbering of atoms in the imidazole ring of histidine, leading to inconsistent nomenclature .

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